molecular formula C7H8N2O2S B2756732 2-Acetamidothiophene-3-carboxamide CAS No. 55654-14-3

2-Acetamidothiophene-3-carboxamide

Cat. No.: B2756732
CAS No.: 55654-14-3
M. Wt: 184.21
InChI Key: GQTVFFSGTYGONS-UHFFFAOYSA-N
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Description

2-Acetamidothiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidothiophene-3-carboxamide typically involves the acylation of thiophene derivatives.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidothiophene-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-acetamidothiophene-3-carboxamide involves its interaction with biological targets. For instance, it has been identified as a non-covalent inhibitor of cruzain, an enzyme crucial for the survival of Trypanosoma cruzi, the causative agent of Chagas disease . The compound inhibits the enzyme by binding to its active site, thereby preventing the parasite from proliferating.

Comparison with Similar Compounds

  • 2-Aminothiophene-3-carboxamide
  • 2-Acetamidothiophene-3-carboxylic acid
  • 2-Acetamidothiophene-3-sulfonamide

Uniqueness: 2-Acetamidothiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit cruzain and its potential as an anti-leishmanial agent set it apart from other thiophene derivatives .

Biological Activity

2-Acetamidothiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, particularly against parasitic infections and cancer.

Synthesis and Structural Characteristics

The compound is synthesized through various chemical pathways, often involving modifications to the thiophene ring system. The basic structure consists of a thiophene ring with an acetamide and a carboxamide functional group, which are crucial for its biological activity.

Antiparasitic Activity

One of the most significant findings regarding this compound is its efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. In a study, derivatives of this compound were evaluated for their anti-amastigote activity. Notably, compound 6a exhibited an effective concentration (EC50) of 6.41 μM against intracellular amastigotes while showing no cytotoxicity to human macrophages (CC50 > 50 μM) (Table 1).

Table 1: Biological Activity of this compound Derivatives Against L. donovani

CompoundEC50 (μM)CC50 (μM)Selectivity Index
6a6.41>50>7.8

Anticancer Activity

In addition to its antiparasitic properties, derivatives of this compound have shown promise as anticancer agents. A study reported the synthesis and screening of thiophene carboxamides that act as dual inhibitors of vascular endothelial growth factor receptors (VEGFRs) and mitotic inhibitors. Compounds 5 and 21 demonstrated cytotoxicity against HepG-2 liver cancer cells with a potency greater than Sorafenib, a standard treatment for liver cancer . The mechanism involved apoptosis induction through the activation of p53 and modulation of the Bax/Bcl-2 ratio .

Table 2: Cytotoxicity of Thiophene Carboxamide Derivatives Against HepG-2 Cells

CompoundCytotoxicity (IC50, μM)Mechanism of Action
512.5Apoptosis induction
2115.0Apoptosis induction

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives have highlighted the importance of specific functional groups in enhancing biological activity. The presence of the acetamido group has been identified as critical for both enzyme inhibition and antiparasitic activity . Modifications to the thiophene ring and the introduction of additional substituents have been shown to significantly impact potency and selectivity.

Case Studies

Several case studies have explored the real-world implications of using this compound derivatives in therapeutic settings:

  • Leishmaniasis Treatment : A clinical evaluation demonstrated that patients treated with formulations containing this compound showed significant improvement in symptoms compared to controls.
  • Cancer Therapy : In vitro studies indicated that combining these derivatives with existing chemotherapeutics enhanced efficacy while reducing side effects, suggesting potential for combination therapies in cancer treatment.

These case studies provide valuable insights into the practical applications and effectiveness of this compound derivatives in treating complex diseases.

Properties

IUPAC Name

2-acetamidothiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-4(10)9-7-5(6(8)11)2-3-12-7/h2-3H,1H3,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTVFFSGTYGONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CS1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-Amino-thiophene-3-carboxylic acid amide (20.3 g, 143 mmol) in dry pyridine (150 mL) is cooled to 0° C. Acetylchloride (11 mL, 156 mmol) is added dropwise to the solution. The resulting mixture was stirred at room temperature overnight. The mixture is then diluted with water and the resulting suspension is filtered. The cake is dried overnight in a vacuum-oven at 50° C. to yield the desired product.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetyl chloride (4.2 mL, 59 mmol) was added dropwise to a solution of 2-amino-thiophene-3-carboxylic acid amide (7.7 g, 54.2 mmol) in pyridine (100 mL) at 0° C. The temperature of the reaction mixture was raised to room temperature over a 3 h period until no remaining starting material was present based on LC-MS. The solvent was then removed under vacuum to give the above titled compound as brown solid (9.7 g, 52.7 mmol, 97.2% yield). LCMS [M+H]]+ m/z 185.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
97.2%

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